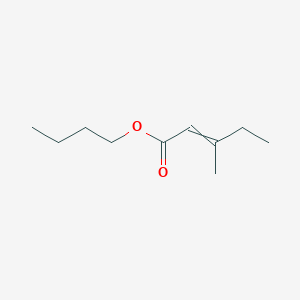

Butyl 3-methylpent-2-enoate

Description

Structure

3D Structure

Properties

CAS No. |

807330-53-6 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

butyl 3-methylpent-2-enoate |

InChI |

InChI=1S/C10H18O2/c1-4-6-7-12-10(11)8-9(3)5-2/h8H,4-7H2,1-3H3 |

InChI Key |

VTEALTHRSZSINL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C=C(C)CC |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of Butyl 3 Methylpent 2 Enoate

Nucleophilic Addition Reactions to the α,β-Unsaturated System

The conjugated system of Butyl 3-methylpent-2-enoate allows for two main modes of nucleophilic attack: direct addition (1,2-addition) to the carbonyl carbon and conjugate addition (1,4-addition) to the β-carbon. While direct addition can occur, conjugate addition is a predominant pathway for many nucleophiles, leading to the formation of a β-substituted product.

The Michael addition is a classic example of a conjugate addition reaction where a soft nucleophile, such as an enolate or an organocuprate, adds to the β-carbon of an α,β-unsaturated carbonyl compound. youtube.commasterorganicchemistry.com In the case of this compound, this reaction provides a powerful method for carbon-carbon bond formation at the β-position.

The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate is then protonated, typically by a weak acid workup, to yield the final saturated product.

Illustrative Michael Addition Reactions with this compound:

| Nucleophile (Michael Donor) | Product |

| Diethyl malonate | Butyl 3-(1,3-diethoxy-1,3-dioxopropan-2-yl)-3-methylpentanoate |

| Nitromethane | Butyl 3-methyl-4-nitropentanoate |

| Lithium dimethylcuprate | Butyl 3,3-dimethylpentanoate |

This table presents illustrative examples based on the known reactivity of α,β-unsaturated esters. Specific yields and reaction conditions would require experimental validation.

Organocuprates, often referred to as Gilman reagents, are particularly effective for the 1,4-addition of alkyl and aryl groups to α,β-unsaturated esters with high regioselectivity, minimizing the competing 1,2-addition. masterorganicchemistry.comyoutube.com

The development of asymmetric catalysis has enabled the enantioselective conjugate addition to α,β-unsaturated compounds, providing access to chiral molecules with high optical purity. mdpi.comnih.govnih.govrsc.orgmdpi.com These strategies often employ chiral catalysts, such as organocatalysts or metal complexes with chiral ligands, to control the stereochemical outcome of the reaction.

For a substrate like this compound, which is prochiral at the β-carbon upon addition, asymmetric conjugate addition can establish a new stereocenter. The choice of catalyst and reaction conditions is crucial in determining the enantiomeric excess (e.e.) of the product.

Examples of Chiral Catalysts Used in Asymmetric Michael Additions:

| Catalyst Type | Example Catalyst | Potential Nucleophile |

| Organocatalyst | Proline-derived catalysts | Aldehydes, Ketones |

| Metal Complex | Copper-chiral phosphine (B1218219) complexes | Grignard reagents, Organozinc reagents |

| Phase-Transfer Catalyst | Chiral quaternary ammonium (B1175870) salts | Malonates, Nitroalkanes |

This table provides examples of catalyst systems known to be effective for asymmetric conjugate additions to α,β-unsaturated esters.

Electrophilic Addition Reactions Across the Carbon-Carbon Double Bond

The electron-rich nature of the carbon-carbon double bond in this compound also allows for electrophilic addition reactions. These reactions typically proceed through a carbocation intermediate, and the regioselectivity is governed by the stability of this intermediate.

While electrophilic addition of halogens across the double bond can occur, allylic halogenation is a competing and often synthetically useful reaction for α,β-unsaturated systems. youtube.comyoutube.comlibretexts.orgchemistrysteps.commasterorganicchemistry.com Reagents such as N-bromosuccinimide (NBS) are commonly used to achieve selective bromination at the allylic position (the carbon adjacent to the double bond). This reaction proceeds via a radical mechanism.

For this compound, allylic halogenation would introduce a halogen at the C-4 position, creating a valuable intermediate for further functionalization.

Illustrative Allylic Bromination:

| Reagent | Product |

| N-Bromosuccinimide (NBS), light/heat | Butyl 4-bromo-3-methylpent-2-enoate |

This is a predicted outcome based on the known reactivity of similar alkenes with NBS.

Hydrohalogenation: The addition of hydrogen halides (HX) to the double bond of this compound would proceed via an electrophilic addition mechanism. According to Markovnikov's rule, the proton would add to the less substituted carbon of the double bond (C-2), and the halide would add to the more substituted carbon (C-3), which can better stabilize the resulting carbocation.

Hydroboration-Oxidation: This two-step reaction sequence provides a method for the anti-Markovnikov hydration of the double bond. masterorganicchemistry.comlibretexts.orgyoutube.comdatapdf.comdocsity.com The boron atom of a borane (B79455) reagent (e.g., BH₃) adds to the less sterically hindered and less substituted carbon (C-2), while the hydrogen adds to the more substituted carbon (C-3). Subsequent oxidation of the organoborane intermediate, typically with hydrogen peroxide and a base, replaces the boron with a hydroxyl group.

Regioselectivity of Addition to the Double Bond:

| Reaction | Reagent(s) | Major Product |

| Hydrohalogenation | HBr | Butyl 3-bromo-3-methylpentanoate |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Butyl 2-hydroxy-3-methylpentanoate |

The predicted regioselectivity is based on established electronic and steric effects in these reactions.

Cycloaddition Reactions Involving the Dienyl Ester Moiety

The conjugated π-system of this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it acts as a dienophile. wikipedia.orgkhanacademy.orgkhanacademy.orgebsco.com The electron-withdrawing nature of the ester group activates the double bond for reaction with a conjugated diene.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring in a concerted fashion. The stereochemistry of the dienophile is retained in the product. For this compound, reaction with a diene like 1,3-butadiene (B125203) would yield a substituted cyclohexene (B86901) derivative.

Illustrative Diels-Alder Reaction:

| Diene | Product |

| 1,3-Butadiene | Butyl 1-methyl-4-vinylcyclohex-3-ene-1-carboxylate |

This represents a typical outcome for a Diels-Alder reaction involving an α,β-unsaturated ester.

Isomerization Pathways and Stereochemical Control

The interconversion between the E (trans) and Z (cis) isomers of this compound requires the temporary cleavage of the C2=C3 pi bond. One effective method to achieve this is through photocatalysis.

In a typical photocatalytic mechanism, a photocatalyst (e.g., fac-Ir(ppy)₃) absorbs visible light and enters an excited state. mdpi.comresearchgate.net This excited catalyst then transfers its energy to the thermodynamically more stable E-isomer of the ester, promoting it to a triplet excited state. researchgate.net In this excited state, the molecule can undergo rotation around the central C-C single bond. Subsequent relaxation back to the ground state can yield the less stable Z-isomer. This process allows for the accumulation of the Z-isomer, as it is often a less efficient quencher of the excited photocatalyst than the E-isomer. mdpi.comresearchgate.net

Positional isomerization involves moving the double bond from the conjugated α,β-position to the deconjugated β,γ-position (i.e., from this compound to Butyl 3-methylpent-3-enoate). This is often a contra-thermodynamic process.

Photochemical Isomerization: A key mechanism for deconjugation is initiated by photoisomerization from the E to the Z isomer. Upon further excitation, the Z-isomer can undergo a mdpi.comnih.gov-hydride shift to form a transient ketene (B1206846) hemiacetal intermediate. nih.govacs.org This intermediate can then tautomerize, often aided by a proton shuttle catalyst like a chiral phosphoric acid, to yield the β,γ-unsaturated ester. nih.govacs.org

Base-Catalyzed Isomerization: Treatment with a strong, non-nucleophilic base can also induce deconjugation. The base abstracts a proton from the γ-carbon to form a resonance-stabilized enolate intermediate. Subsequent kinetic protonation of this enolate at the α-carbon yields the less thermodynamically stable β,γ-unsaturated ester.

Transition metals, particularly palladium, are effective catalysts for the deconjugative isomerization of α,β-unsaturated esters. researchgate.netacs.org The mechanism typically involves an in situ generated palladium hydride [Pd-H] species.

The catalytic cycle proceeds via a "chain-walking" or "migratory insertion/β-hydride elimination" sequence:

Hydrometallation: The [Pd-H] catalyst adds across the α,β-double bond.

β-Hydride Elimination: The resulting palladium-alkyl intermediate undergoes β-hydride elimination to form a new C=C bond and regenerate the [Pd-H] species, with the double bond now shifted further down the carbon chain.

Repetition: This sequence of insertion and elimination can repeat, allowing the double bond to "walk" along the alkyl chain. nih.govunige.ch

This process is often thermodynamically driven, for instance, by coupling it with the refunctionalization of a remote alcohol group within the same molecule. acs.orgnih.gov

Hydrolysis and Ester Cleavage Reactions

The ester functional group in this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield 3-methylpent-2-enoic acid and butan-1-ol.

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process, essentially the reverse of Fischer esterification. The reaction is driven to completion by using a large excess of water.

Protonation: The carbonyl oxygen is protonated by an acid catalyst (e.g., H₃O⁺), activating the carbonyl carbon towards nucleophilic attack.

Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water moiety to the butoxy oxygen atom, converting it into a good leaving group (butan-1-ol).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating butan-1-ol.

Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by water, regenerating the acid catalyst.

Base-Promoted Hydrolysis (Saponification): This reaction is irreversible because the final step is a highly favorable acid-base reaction.

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) directly attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate.

Elimination: The intermediate collapses, reforming the carbonyl and expelling the butoxide ion (⁻O-Bu) as the leaving group. This forms the carboxylic acid.

Deprotonation: The highly basic butoxide ion immediately deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction. This forms a carboxylate salt and butan-1-ol.

Protonation (Workup): A final acidification step during workup is required to protonate the carboxylate and yield the neutral 3-methylpent-2-enoic acid.

Polymerization Mechanisms and Oligomerization Studies

Due to a lack of direct research specifically on the polymerization and oligomerization of this compound, this section will discuss the potential reactivity of this compound based on studies of structurally similar α,β-unsaturated esters. The presence of both α,β-unsaturation and bulky substituents near the double bond suggests that this compound could potentially undergo polymerization through anionic or radical mechanisms, though likely with significant steric hindrance influencing the reaction.

Anionic Polymerization:

Anionic polymerization is a viable method for polymerizing α,β-unsaturated esters, particularly those with β-substituents like crotonates, which are structurally analogous to 3-methylpent-2-enoates. Research on compounds such as sec-butyl crotonate and tert-butyl crotonate has demonstrated that anionic initiators can produce polymers from these sterically hindered monomers. kpi.ua

For instance, the anionic polymerization of sec-butyl crotonate (SBC) has been successfully achieved using 1,1-diphenylhexyllithium as an initiator in tetrahydrofuran (B95107) (THF). kpi.ua This suggests that a similar approach could be applied to this compound. The mechanism would involve the nucleophilic attack of the initiator on the β-carbon of the monomer, leading to the formation of a carbanionic propagating species.

A kinetic study on the anionic polymerization of tert-butyl crotonate (TBC) further supports the feasibility of a living polymerization mechanism for such β-substituted esters, provided the reaction is conducted at low temperatures (below -30°C) to suppress side reactions. However, the study also noted that steric hindrance from the β-methyl group and the bulky ester group significantly reduces the propagation rate constant compared to less substituted acrylates. acs.org Given that this compound has even greater steric bulk at the β-position (a methyl and an ethyl group), it is anticipated that its anionic polymerization would proceed at a slower rate and might require a highly reactive initiator.

Table 1: Anionic Polymerization of Structurally Similar α,β-Unsaturated Esters

| Monomer | Initiator | Solvent | Temperature (°C) | Polymer Yield (%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |

|---|---|---|---|---|---|---|

| sec-Butyl Crotonate | 1,1-Diphenylhexyllithium | THF | -78 | >95 | 25,000 | 1.15 |

This table is generated based on data from analogous compounds to illustrate potential polymerization outcomes for this compound.

Radical Polymerization:

α,β-Unsaturated carbonyl compounds are generally susceptible to radical polymerization. wikipedia.org In the case of this compound, a radical initiator would add to the double bond to generate a propagating radical. However, the steric hindrance at the β-position is expected to play a significant role. Studies on the radical polymerization of n-butyl acrylate (B77674) have shown that high temperatures and low monomer concentrations can lead to side reactions like intramolecular transfer, resulting in branching. mdpi.com

While direct data on the radical polymerization of 3-methylpent-2-enoic acid esters is unavailable, the general principles of radical polymerization of acrylates can be applied. The choice of initiator and solvent, as well as the reaction temperature, would be critical in controlling the polymerization process. For example, in the atom transfer radical polymerization (ATRP) of n-butyl acrylate, the solvent has a remarkable effect on the control of the polymerization. cmu.edu

Table 2: Radical Polymerization Conditions for Analogous Acrylate Monomers

| Monomer | Polymerization Method | Initiator | Solvent | Temperature (°C) |

|---|---|---|---|---|

| n-Butyl Acrylate | ATRP | Methyl 2-bromopropionate/CuIBr/bpy | Ethylene Carbonate | 80 |

This table presents typical conditions for the radical polymerization of a related acrylate and is intended to be illustrative of potential conditions for this compound.

Oligomerization Studies:

There are no specific oligomerization studies reported for this compound. Oligomerization of α,β-unsaturated esters can sometimes be achieved under conditions that favor the formation of short-chain polymers. This might occur in the presence of chain transfer agents during radical polymerization or with specific catalysts designed for controlled oligomerization. Given the steric hindrance of this compound, conditions that limit the degree of polymerization could potentially favor the formation of oligomers over high molecular weight polymers.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the molecule's complete structure.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their connectivity within a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, integration gives the relative number of protons responsible for the signal, and the splitting pattern (multiplicity) reveals the number of adjacent protons.

For Butyl 3-methylpent-2-enoate, the ¹H NMR spectrum is predicted to show distinct signals corresponding to the vinylic proton, the protons of the butyl ester group, and the protons of the ethyl and methyl groups attached to the double bond. The vinylic proton is expected to appear as a singlet or a finely split quartet in the downfield region (δ 5.5-6.0 ppm) due to the electron-withdrawing effect of the adjacent ester group. The protons on the α-carbon of the butyl group (next to the oxygen) are also shifted downfield (δ ~4.1 ppm) and appear as a triplet. The remaining protons of the butyl chain and the pentenoate moiety would appear in the more upfield aliphatic region. The coupling patterns observed are critical for confirming the sequence of atoms.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Vinylic H (on C2) | 5.6 - 5.8 | Singlet (s) or Quartet (q) | 1H |

| -O-CH₂-CH₂-CH₂-CH₃ | 4.0 - 4.2 | Triplet (t) | 2H |

| =C-CH₂-CH₃ (on C4) | 2.1 - 2.3 | Quartet (q) | 2H |

| =C-CH₃ (on C3) | 1.8 - 2.1 | Singlet (s) or Triplet (t) | 3H |

| -O-CH₂-CH₂-CH₂-CH₃ | 1.4 - 1.7 | Multiplets (m) | 4H |

| =C-CH₂-CH₃ (on C5) | 1.0 - 1.1 | Triplet (t) | 3H |

| -O-CH₂-CH₂-CH₂-CH₃ | 0.9 - 1.0 | Triplet (t) | 3H |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, allowing for a direct count of non-equivalent carbons. The chemical shift of each signal is highly sensitive to the carbon's hybridization and the electronegativity of its neighbors. libretexts.orgyoutube.com

In this compound, ten distinct signals are expected. The carbonyl carbon of the ester group appears furthest downfield (δ ~165-175 ppm). libretexts.org The two sp²-hybridized carbons of the C=C double bond are found in the olefinic region (δ ~115-160 ppm). The carbon atom attached to the ester oxygen is also deshielded and appears around δ 60-65 ppm. The remaining sp³-hybridized carbons of the butyl and pentenoate groups appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C1) | 166 - 175 |

| =C-CH₃ (C3) | 155 - 165 |

| =CH- (C2) | 115 - 125 |

| -O-CH₂- | 64 - 66 |

| =C-CH₂-CH₃ (C4) | 25 - 35 |

| -O-CH₂-CH₂-CH₂-CH₃ | 30 - 32 |

| -O-CH₂-CH₂-CH₂-CH₃ | 19 - 21 |

| =C-CH₃ | 15 - 25 |

| =C-CH₂-CH₃ (C5) | 13 - 15 |

| -O-CH₂-CH₂-CH₂-CH₃ | 13 - 15 |

While 1D NMR provides foundational data, 2D NMR techniques are essential for unambiguously assembling complex molecular structures by revealing correlations between nuclei. omicsonline.orgyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between adjacent protons within the butyl chain and between the methylene (B1212753) and methyl protons of the ethyl group, confirming these structural fragments. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond C-H correlation). columbia.edu This technique is invaluable for definitively assigning the ¹H and ¹³C signals to the correct atoms in the molecular structure. For instance, it would link the vinylic proton signal at ~5.7 ppm to the olefinic carbon signal at ~120 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds. columbia.edulibretexts.org Key correlations for this compound would include the signal from the protons on the oxygen-bound methylene of the butyl group to the carbonyl carbon, which unequivocally confirms the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of whether they are connected through bonds. NOESY is particularly powerful for determining stereochemistry, such as the E/Z configuration of a double bond. stackexchange.comacs.org By observing the spatial proximity between the vinylic proton and either the allylic methyl or methylene protons, the geometry of the C2=C3 double bond can be assigned. An interaction between the vinylic proton and the allylic methylene (C4) protons would suggest the E-isomer, whereas an interaction with the allylic methyl (on C3) protons would indicate the Z-isomer. stackexchange.comreddit.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on the fragmentation patterns of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is ideal for analyzing complex mixtures, separating individual components before they enter the mass spectrometer for identification. ntnu.nouib.no In the context of synthesizing this compound, GC-MS can be used to assess the purity of the product, identify any byproducts, and confirm the presence of the target compound by matching its mass spectrum with known data or predicted fragmentation.

The mass spectrum of an ester often shows characteristic fragmentation patterns. whitman.edu A primary fragmentation route for esters is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen atom from the alcohol portion to the carbonyl oxygen, followed by the elimination of a neutral alkene. jove.comwikipedia.orguobasrah.edu.iq For this compound, this would result in the loss of butene (mass of 56 Da) and the formation of a radical cation at m/z 114. Another common fragmentation is alpha-cleavage, where the bond adjacent to the carbonyl group breaks. wikipedia.org Loss of the butoxy radical (•OC₄H₉) would yield a prominent acylium ion at m/z 97. Fragmentation of the butyl group itself commonly produces a butyl cation at m/z 57.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 170 | [C₁₀H₁₈O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 114 | [C₆H₁₀O₂]⁺˙ | McLafferty Rearrangement (Loss of C₄H₈) |

| 97 | [C₆H₉O]⁺ | α-cleavage (Loss of •OC₄H₉) |

| 57 | [C₄H₉]⁺ | Cleavage of the butyl group |

High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or more decimal places). libretexts.orgacs.org This precision allows for the determination of a compound's exact molecular formula. youtube.comchemguide.co.uk While conventional MS might identify a molecular ion at m/z 170, HRMS can distinguish the exact mass of C₁₀H₁₈O₂ (170.1307) from other possible formulas that have the same nominal mass, such as C₁₁H₂₂O (170.1671). This capability provides unambiguous confirmation of the elemental composition of this compound. libretexts.orgresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, an α,β-unsaturated ester, the IR spectrum provides definitive evidence for its key structural features. The conjugation of the carbon-carbon double bond (C=C) with the carbonyl group (C=O) of the ester significantly influences the positions of their respective absorption bands.

The most prominent absorption in the spectrum is the carbonyl (C=O) stretching vibration. In saturated aliphatic esters, this band typically appears around 1735-1750 cm⁻¹. However, in this compound, conjugation with the adjacent C=C bond delocalizes the π-electrons, slightly weakening the C=O bond and lowering its vibrational frequency to the range of 1715-1730 cm⁻¹. libretexts.orglibretexts.org

The C=C stretching vibration is also affected by conjugation. While isolated C=C bonds show absorption near 1640-1680 cm⁻¹, the conjugation in α,β-unsaturated esters shifts this band to a lower frequency, typically appearing around 1620-1660 cm⁻¹. openstax.org This absorption is often more intense than in non-conjugated alkenes due to the increased polarity of the double bond.

The ester functionality is further confirmed by two distinct C-O stretching vibrations: the O=C-O stretch (asymmetric) and the C-O-C stretch (symmetric). These typically produce strong absorptions in the 1300-1000 cm⁻¹ region of the spectrum. The vinylic C-H bond (=C-H) associated with the alkene gives rise to a stretching absorption at a frequency just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹), distinguishing it from the alkyl C-H bonds of the butyl and methyl groups, which absorb just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). openstax.orgpressbooks.pub

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Notes |

|---|---|---|---|

| Carbonyl (C=O) | Stretch | 1715 - 1730 | Frequency is lowered due to conjugation with the C=C bond. |

| Alkene (C=C) | Stretch | 1620 - 1660 | Appears at a lower frequency and with higher intensity due to conjugation. |

| Ester (O=C-O) | Asymmetric Stretch | 1250 - 1300 | A strong and characteristic band for esters. |

| Ester (C-O-C) | Symmetric Stretch | 1000 - 1150 | A strong band confirming the ester linkage. |

| Vinylic C-H (=C-H) | Stretch | 3020 - 3100 | Indicates a hydrogen atom attached to a double-bonded carbon. |

Chromatographic Methods for Purification and Quantitative Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, both gas and liquid chromatography are indispensable for purification, purity assessment, and quantitative analysis.

Gas chromatography (GC) is the premier method for analyzing volatile compounds like this compound. It is highly effective for determining the purity of a sample and for separating and quantifying its geometric isomers (E/Z isomers). In a typical GC setup, a sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (the mobile phase) flows through the column, carrying the sample components with it. Separation is achieved based on the differential partitioning of analytes between the mobile phase and the stationary phase coated on the column's inner wall.

For purity analysis, a Flame Ionization Detector (FID) is commonly used due to its high sensitivity to organic compounds. The area of the peak corresponding to this compound in the resulting chromatogram is proportional to its concentration, allowing for a quantitative assessment of purity.

Furthermore, GC is adept at separating the E and Z isomers of this compound. These isomers have slightly different physical properties, leading to different retention times on the GC column, with the less polar or more volatile isomer typically eluting first. By resolving the isomers into distinct peaks, their relative abundance can be determined by comparing the integrated peak areas, thus establishing the isomeric ratio. The selection of the stationary phase is critical for achieving this separation; non-polar or medium-polarity columns are often employed for this purpose. researchgate.net For the related compound Butyl 3-methylbut-2-enoate, a Kovats retention index of 1121 has been reported on a semi-standard non-polar column, providing an estimate of the retention behavior for such structures. nih.gov

Table 2: Typical Gas Chromatography (GC) Parameters for Analysis of Unsaturated Esters

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID) | Standard setup for purity and quantitative analysis. |

| Column | Capillary Column | e.g., DB-5, HP-5ms (non-polar), or DB-Wax (polar). |

| Carrier Gas | Helium or Hydrogen | Flow rate typically 1-2 mL/min. |

| Inlet Temperature | 250 °C | To ensure rapid vaporization of the sample. |

| Oven Program | Temperature Gradient | e.g., Initial temp 50°C, ramp at 10°C/min to 250°C. |

| Detector Temperature | 280 °C | To prevent condensation of analytes. |

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. It is particularly useful for separating this compound from non-volatile impurities or from compounds with very different polarities within a complex matrix. The most common mode for this type of compound is reverse-phase HPLC (RP-HPLC).

In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is a polar solvent mixture. A common choice for the stationary phase is a silica (B1680970) support that has been chemically modified with C18 (octadecylsilyl) alkyl chains. nih.gov The mobile phase typically consists of a mixture of water and a less polar organic solvent, such as acetonitrile (B52724). sielc.comsielc.com

When a sample mixture is passed through the column, this compound, being a relatively non-polar molecule, will have a stronger affinity for the non-polar stationary phase compared to more polar impurities. These polar impurities will spend more time in the polar mobile phase and thus elute from the column more quickly. Conversely, impurities that are even more non-polar than the target compound will be retained longer on the column. By adjusting the ratio of acetonitrile to water in the mobile phase (either isocratically or through a gradient), the retention time of this compound can be precisely controlled to achieve optimal separation from other components in the mixture. sielc.comsielc.com The addition of a small amount of acid, like phosphoric or formic acid, to the mobile phase can help to produce sharper, more symmetrical peaks. sielc.comsielc.com

Table 3: Exemplary High-Performance Liquid Chromatography (HPLC) Method for Unsaturated Ester Separation

| Parameter | Description | Typical Condition |

|---|---|---|

| Technique | Reverse-Phase HPLC (RP-HPLC) | Standard for separating compounds of moderate polarity. |

| Column | C18 (Octadecylsilyl) | e.g., 4.6 mm x 150 mm, 5 µm particle size. |

| Mobile Phase | Acetonitrile (MeCN) and Water | Isocratic or gradient elution. A common mobile phase for similar esters is a mix of MeCN, water, and phosphoric acid. sielc.comsielc.com |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate. |

| Detector | UV Detector | Monitoring at a wavelength where the α,β-unsaturated system absorbs (e.g., ~210-230 nm). |

Computational and Theoretical Chemistry Studies of Butyl 3 Methylpent 2 Enoate

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electronic structure. These calculations can predict molecular geometries, energies, and various electronic properties with a high degree of accuracy.

Density Functional Theory (DFT) has become a popular quantum chemical method for studying organic molecules due to its balance of accuracy and computational cost. nih.gov The core principle of DFT is that the total energy of a system is a unique functional of its electron density. nih.gov By minimizing this total energy with respect to the positions of the atoms, one can determine the molecule's equilibrium geometry—its most stable three-dimensional structure. stackexchange.com This process is known as geometry optimization.

For Butyl 3-methylpent-2-enoate, DFT calculations would involve starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates to find the minimum on the potential energy surface. researchgate.net This process yields optimized bond lengths, bond angles, and dihedral angles that correspond to the most stable conformer. Hybrid functionals, such as B3LYP, are commonly used in conjunction with basis sets of valence double- to triple-ζ quality for geometry optimizations in thermochemistry protocols. nih.gov

Exploring the energy landscape involves mapping out the energy of the molecule as a function of specific geometric parameters, such as the rotation around single bonds. This allows for the identification of different stable conformers (local minima) and the transition states (saddle points) that connect them, providing a comprehensive picture of the molecule's flexibility and energetic profile.

Table 1: Hypothetical Optimized Geometric Parameters for this compound Calculated via DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | 1.21 Å |

| Bond Length | C=C | 1.34 Å |

| Bond Length | C-O (Ester) | 1.35 Å |

| Bond Angle | O=C-O | 124° |

| Bond Angle | C=C-C | 125° |

| Dihedral Angle | C-C-O-C (Ester) | 180° (s-trans) |

Note: These are representative values for an α,β-unsaturated ester and would be precisely determined in a specific DFT calculation.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based solely on the principles of quantum mechanics and physical constants, without reliance on experimental data. These methods, while often more computationally demanding than DFT, can provide highly accurate results for electronic properties.

For unsaturated esters, high-level ab initio methods like the G3MP2 composite method have been used to verify experimental data, showing excellent agreement for properties like standard molar enthalpies of formation. nih.gov These calculations provide a detailed picture of the electronic structure, including the energies and shapes of molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's chemical reactivity and electronic transitions. nih.gov Other properties that can be accurately calculated include ionization energies and electron affinities, which are fundamental to understanding the molecule's behavior in redox reactions. researchgate.net Natural Bond Orbital (NBO) analysis can also be performed to investigate charge distribution and orbital interactions within the molecule. nih.gov

Table 2: Hypothetical Electronic Properties of this compound from Ab Initio Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -9.5 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -0.8 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 8.7 eV | Indicates kinetic stability and resistance to electronic excitation. |

| Dipole Moment | 1.9 D | Measures molecular polarity, influencing intermolecular forces. |

Note: These values are illustrative and depend on the specific ab initio method and basis set employed.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the molecule behaves in a given environment (e.g., in a solvent or in the gas phase). nih.gov

This compound possesses several rotatable single bonds, particularly within the butyl chain and between the ester group and the double bond. This flexibility allows the molecule to adopt numerous different spatial arrangements, or conformations. nih.gov MD simulations are an ideal tool for exploring this conformational landscape. researchgate.net

By simulating the molecule for a sufficient length of time (from nanoseconds to microseconds), one can observe the transitions between different rotational isomers (rotamers). nih.gov The simulation trajectory can be analyzed to determine the relative populations of different conformers, revealing which shapes are most energetically favorable under the simulated conditions. This information is crucial for understanding how the molecule's shape influences its physical properties and biological activity. For enol ester derivatives, the planarity of the conjugated system and the orientation of the alkyl chain are key conformational features.

The three-dimensional structure of a molecule is governed by a delicate balance of attractive and repulsive forces. In this compound, while there are no strong classical hydrogen bond donors, weak intramolecular C-H···O interactions may occur, where a hydrogen atom on the alkyl chain interacts with the carbonyl oxygen. Such interactions, along with π-electron delocalization, can enhance molecular planarity. mdpi.com

More significantly, steric effects play a major role in determining conformational preferences. learncbse.in Steric hindrance, the repulsion between non-bonded atoms that are brought too close together, will restrict rotation around certain bonds. For instance, the interaction between the ethyl group at the 3-position and the ester's butyl group will disfavor certain conformations. Computational methods can quantify these steric clashes and predict the most stable arrangement that minimizes these repulsive forces.

Theoretical Studies on Reaction Mechanisms and Kinetics

Computational chemistry is extensively used to elucidate the mechanisms of chemical reactions, providing a step-by-step pathway from reactants to products. radomir.com.pl This involves identifying intermediates and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate.

For this compound, a key reaction of interest is its formation via Fischer esterification of 3-methylpent-2-enoic acid with butanol, typically catalyzed by an acid. mdpi.com Theoretical studies using DFT can model this entire process. rsc.org The mechanism involves protonation of the carboxylic acid's carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and elimination of water. mdpi.com

By calculating the energies of all reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. mdpi.com This profile reveals the rate-determining step (the one with the highest activation energy) and provides quantitative predictions of reaction kinetics. uobaghdad.edu.iqresearchgate.net These theoretical insights are invaluable for optimizing reaction conditions, such as temperature and catalyst choice, to improve product yield. researchgate.net

Table 3: Hypothetical Calculated Activation Energies for Acid-Catalyzed Esterification to form this compound

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| 1 | Protonation of Carbonyl Oxygen | 5.2 |

| 2 | Nucleophilic Attack by Butanol | 15.8 (Rate-Determining) |

| 3 | Proton Transfer | 8.1 |

| 4 | Water Elimination | 12.5 |

Note: Values are hypothetical and would be derived from transition state calculations for a specific reaction model.

Molecular Electron Density Theory (MEDT) for Understanding Reaction Pathways

Molecular Electron Density Theory (MEDT) is a modern approach to understanding chemical reactivity. It posits that the changes in electron density, rather than molecular orbital interactions, are the driving force of chemical reactions. For a reaction involving this compound, MEDT would be employed to analyze the electron density distribution along the reaction coordinate. This analysis helps in understanding the nucleophilic and electrophilic sites of the molecule and how they interact during a chemical transformation, such as a Michael addition or a Diels-Alder reaction. The global electron density transfer (GEDT) at the transition state would quantify the polar nature of the reaction.

Transition State Analysis and Activation Energy Calculations

The study of reaction mechanisms heavily relies on the identification and characterization of transition states. For any reaction of this compound, computational methods such as Density Functional Theory (DFT) would be used to locate the geometry of the transition state structure. Once located, frequency calculations are performed to confirm it as a true transition state (characterized by a single imaginary frequency). The energy difference between the reactants and the transition state provides the activation energy, a critical parameter for determining the reaction rate.

Regioselectivity and Stereoselectivity Prediction in Organic Transformations

Many organic reactions can yield multiple products. Computational chemistry is instrumental in predicting the regioselectivity (where a reaction occurs) and stereoselectivity (the spatial arrangement of the atoms in the product). For this compound, which has multiple potentially reactive sites, computational analysis of the activation energies for different reaction pathways would allow for the prediction of the major product. For instance, in a conjugate addition reaction, calculations could determine whether a nucleophile would preferentially attack the β-carbon over the carbonyl carbon.

Computational Thermodynamics for Stability and Reaction Energetics

Computational thermodynamics allows for the calculation of key thermodynamic properties that govern the stability of molecules and the energetics of chemical reactions.

Gibbs Free Energy of Formation and Reaction Enthalpies

The Gibbs free energy of formation (ΔGf°) is a measure of a compound's stability under standard conditions. While experimentally determined values are preferred, they can be computationally estimated with good accuracy. Similarly, the enthalpy change of a reaction (ΔHrxn) involving this compound can be calculated by taking the difference between the computed enthalpies of formation of the products and reactants. This information is vital for determining whether a reaction is thermodynamically favorable.

Heat Capacity and Enthalpy of Vaporization Calculations

Heat capacity (Cp), which describes the amount of heat required to raise the temperature of a substance, can be calculated from the vibrational frequencies obtained from computational analysis. The enthalpy of vaporization (ΔHvap), the energy required to transform a liquid into a gas, is another important property that can be estimated using computational methods, often in conjunction with empirical models.

Spectroscopic Property Prediction via Computational Methods

Computational methods are widely used to predict various spectroscopic properties, which can aid in the identification and characterization of molecules. For this compound, it would be possible to calculate its expected Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, its Infrared (IR) vibrational frequencies and intensities, and its Ultraviolet-Visible (UV-Vis) absorption wavelengths. These predicted spectra can be compared with experimental data to confirm the structure of the molecule.

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Computational methods, particularly Density Functional Theory (DFT), have become increasingly reliable for predicting ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. acs.orgnih.gov These calculations are instrumental in assigning experimental spectra, resolving ambiguities, and understanding the electronic structure of molecules.

The prediction of NMR parameters for this compound would typically involve a multi-step computational protocol. First, the three-dimensional structure of the molecule is optimized to find its most stable conformation. This is often achieved using a DFT functional, such as B3LYP, in conjunction with a suitable basis set, for example, 6-31G(d,p). nih.gov Following geometry optimization, the NMR shielding tensors are calculated for each nucleus using a method like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, theoretical calculations can provide valuable data for all unique proton and carbon environments. A hypothetical set of calculated ¹H and ¹³C NMR chemical shifts, based on methodologies applied to similar α,β-unsaturated esters, is presented in the interactive tables below. It is important to note that the accuracy of these predictions is dependent on the level of theory, including the choice of the functional and basis set, as well as the consideration of solvent effects. mdpi.commdpi.com

Table 1: Hypothetical Calculated ¹H NMR Chemical Shifts for this compound

| Proton | Calculated Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Vinylic H | 5.7 - 5.9 | Singlet | - |

| O-CH ₂ (butyl) | 4.0 - 4.2 | Triplet | J = 6.5 - 7.0 |

| CH ₂ (butyl) | 1.6 - 1.8 | Multiplet | - |

| CH ₂ (butyl) | 1.4 - 1.6 | Multiplet | - |

| CH ₃ (butyl) | 0.9 - 1.0 | Triplet | J = 7.0 - 7.5 |

| CH ₃ (at C3) | 2.1 - 2.3 | Singlet (broad) | - |

| CH ₂ (pentenoate) | 2.2 - 2.4 | Quartet | J = 7.5 - 8.0 |

| CH ₃ (pentenoate) | 1.0 - 1.2 | Triplet | J = 7.5 - 8.0 |

Table 2: Hypothetical Calculated ¹³C NMR Chemical Shifts for this compound

| Carbon | Calculated Chemical Shift (ppm) |

| C=O (ester carbonyl) | 166 - 168 |

| C=C -C=O | 115 - 118 |

| C =C-C=O | 158 - 162 |

| O-C H₂ (butyl) | 64 - 66 |

| O-CH₂-C H₂ (butyl) | 30 - 32 |

| -C H₂-CH₃ (butyl) | 19 - 21 |

| -CH₂-C H₃ (butyl) | 13 - 15 |

| C H₃ (at C3) | 18 - 20 |

| C H₂ (pentenoate) | 25 - 28 |

| C H₃ (pentenoate) | 12 - 14 |

In addition to chemical shifts, the calculation of spin-spin coupling constants (J-couplings) can provide further structural insights. For this compound, this would be particularly useful for confirming the connectivity within the butyl and ethyl groups. The Fermi-contact term is the dominant contributor to one-bond and two-bond coupling constants, and its calculation is a standard feature of many quantum chemistry software packages.

Vibrational Frequency Analysis (IR/Raman Spectra Prediction)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. Computational vibrational analysis is a powerful tool for assigning experimental spectra and understanding the nature of molecular vibrations. arxiv.org

Similar to NMR calculations, the process begins with the optimization of the molecular geometry to a stationary point on the potential energy surface. Following this, a vibrational frequency analysis is performed, which involves calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the harmonic vibrational frequencies and the corresponding normal modes. q-chem.com

For this compound, a DFT calculation, for instance at the B3LYP/6-311++G(d,p) level of theory, can predict its IR and Raman spectra. researchgate.netmdpi.com The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and the neglect of electron correlation effects. To improve the agreement with experimental data, the calculated frequencies are typically scaled by an empirical scaling factor.

The predicted vibrational spectrum of this compound would exhibit characteristic bands for its functional groups. The most intense band in the IR spectrum is expected to be the C=O stretching vibration of the ester group, predicted in the range of 1700-1730 cm⁻¹. The C=C stretching vibration of the α,β-unsaturated system would appear around 1640-1660 cm⁻¹. The C-O stretching vibrations are predicted to be in the 1100-1300 cm⁻¹ region. The various C-H stretching and bending vibrations of the methyl and butyl groups would be found in their characteristic regions of the spectrum. scifiniti.com

A hypothetical set of key calculated vibrational frequencies for this compound is presented in the interactive table below.

Table 3: Hypothetical Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

| C-H stretch (sp², vinylic) | 3050 - 3100 | Medium | Medium |

| C-H stretch (sp³, alkyl) | 2850 - 3000 | Strong | Strong |

| C=O stretch (ester) | 1700 - 1730 | Very Strong | Medium |

| C=C stretch | 1640 - 1660 | Medium-Strong | Strong |

| C-H bend (alkyl) | 1350 - 1470 | Medium | Medium |

| C-O stretch (ester) | 1100 - 1300 | Strong | Weak |

Applications in Advanced Materials and Chemical Synthesis

Role as a Building Block in Polymer Chemistry

The carbon-carbon double bond in Butyl 3-methylpent-2-enoate makes it a candidate for polymerization reactions, offering a pathway to new polymeric materials with tailored properties.

Precursor in the Synthesis of Functionalized Oligomers

While specific studies on the synthesis of functionalized oligomers directly from this compound are not extensively documented, the general reactivity of α,β-unsaturated esters suggests its potential as a precursor. The synthesis of functionalized oligomers can be achieved through various strategies, including controlled polymerization techniques that allow for the incorporation of specific functionalities. For instance, the reactivity of the double bond allows for sequential additions, which can be tailored to introduce desired chemical groups at specific points in the oligomer chain. The ester group can also be modified post-oligomerization to introduce further functionality.

The synthesis of α,β-unsaturated esters of perfluoropolyalkylethers for photopolymerization highlights a strategy where specialized esters are used to create functional polymers. rsc.orgresearchgate.net This approach, when applied to this compound, could lead to oligomers with unique properties derived from the butyl and methylpentenoate moieties.

Monomer in Radical Polymerization Studies

The radical polymerization of α,β-unsaturated esters is a well-established method for producing a wide range of polymers. acs.org Although this compound is not as commonly studied as simpler acrylates, its structure suggests it can undergo radical polymerization. The presence of a methyl group on the double bond may introduce steric hindrance, potentially affecting the polymerization kinetics and the properties of the resulting polymer compared to unsubstituted acrylates.

Studies on the radical polymerization of sterically hindered acrylates indicate that while polymerization may be slower, it can lead to polymers with distinct thermal and mechanical properties. The termination mechanism in the radical polymerization of acrylates is a complex process that can involve both disproportionation and combination pathways. nih.gov

Table 1: Comparison of Monomer Reactivity in Radical Polymerization

| Monomer | Relative Reactivity | Factors Affecting Reactivity |

|---|---|---|

| Butyl Acrylate (B77674) | High | Less steric hindrance |

| Butyl Methacrylate | Moderate | Methyl group on the α-carbon |

| This compound | Potentially Lower | Methyl group on the β-carbon, leading to increased steric hindrance |

This table is a generalized representation based on established principles of radical polymerization.

Intermediates in the Synthesis of Complex Organic Molecules

The electrophilic nature of the β-carbon in the α,β-unsaturated system of this compound makes it a valuable intermediate for the synthesis of more complex organic structures.

Precursors for Lactones and Heterocyclic Compounds

This compound can serve as a precursor for the synthesis of lactones and various heterocyclic compounds through conjugate addition reactions, such as the Michael addition. wikipedia.orgmasterorganicchemistry.comyoutube.com The addition of a nucleophile to the β-carbon of the ester can be the initial step in a sequence leading to the formation of a cyclic structure. For example, a Michael addition followed by an intramolecular cyclization can yield substituted lactones.

General methods for the synthesis of α,β-unsaturated lactones from homoallylic alcohols have been developed, showcasing pathways that could be adapted for precursors like this compound. organic-chemistry.org The synthesis of various heterocyclic compounds often involves the use of α,β-unsaturated carbonyl compounds as starting materials. researchgate.netmdpi.comheteroletters.orgmdpi.com

Chiral Intermediates in Pharmaceutical and Agrochemical Synthesis

The production of single-enantiomer drugs and agrochemicals is of paramount importance, as different enantiomers can have vastly different biological activities. nih.govnih.govtaylorfrancis.com this compound, being an achiral molecule, can be converted into a chiral intermediate through asymmetric synthesis. Catalytic asymmetric reactions, such as asymmetric hydrogenation or asymmetric Michael additions, can introduce chirality at the α- or β-positions of the pentenoate chain.

These chiral building blocks can then be elaborated into more complex, enantiomerically pure molecules for use in the pharmaceutical and agrochemical industries. The development of efficient asymmetric reduction processes for unsaturated carboxylic acids to yield β-chiral aldehydes is an example of a transformation that could be conceptually applied to derivatives of this compound to generate valuable chiral intermediates. chemistryviews.org

Derivatization for Surface Modification and Coating Applications

The functional groups present in this compound allow for its derivatization and subsequent use in surface modification and the development of specialized coatings. The ester group can be hydrolyzed to a carboxylic acid or transesterified, while the double bond can participate in grafting reactions.

Polymer brushes grafted onto surfaces can significantly alter the surface properties, such as wettability and biocompatibility. researchgate.net this compound could be used in "grafting-to" or "grafting-from" approaches to create polymer coatings. In a "grafting-to" method, a pre-synthesized polymer of this compound could be attached to a surface. mcmaster.ca In a "grafting-from" approach, the monomer could be polymerized directly from initiator sites on the surface.

The properties of the resulting coating would be influenced by the butyl and methylpentenoate side chains. For example, the butyl groups would be expected to impart hydrophobicity to the surface. The degree of grafting can have a significant impact on the final properties of the film. mdpi.com

Table 2: Potential Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Butyl Acrylate |

| Butyl Methacrylate |

Role in Olfactory Science and Flavor Chemistry Research

Structure-Odor Relationships of Alkyl 3-Methylpent-2-enoates

The relationship between the chemical structure of alkyl 3-methylpent-2-enoates and their perceived odor is a key area of study. Subtle changes in the molecular architecture, such as the length of the alkyl chain or the geometry of the double bond, can lead to significant differences in olfactory perception.

While specific sensory data for Butyl 3-methylpent-2-enoate is not extensively documented in publicly available literature, information on analogous compounds provides valuable insights. For instance, related unsaturated esters are often characterized by fruity and sweet aroma notes. A closely related compound, ethyl (E)-2-methyl-2-pentenoate, is described as having a sweet, berry-like odor with a rum note, and is used to enhance fruity fragrances. This suggests that this compound likely possesses a similar fruity and sweet sensory profile.

The sensory characteristics of various esters are critical in the food and fragrance industry. Esters are well-known for contributing a wide array of fruity and floral notes to foods and beverages. The specific odor profile of an ester is determined by the combination of its parent carboxylic acid and alcohol. In the case of alkyl 3-methylpent-2-enoates, the branched and unsaturated nature of the 3-methylpent-2-enoic acid moiety is expected to impart a complex and characteristic aroma.

Table 1: Odor Descriptors of Related Alkyl Alkenoate Compounds

| Compound Name | Odor Descriptors |

|---|---|

| Ethyl (E)-2-methyl-2-pentenoate | Sweet, berry-like, rum note |

| Ethyl octanoate | Fruity, sweet |

| Ethyl butanoate | Fruity (pineapple-like) |

| Isoamyl acetate | Fruity (banana-like) |

Isomerism, particularly geometric E/Z (cis/trans) isomerism, plays a crucial role in the organoleptic properties of unsaturated esters. The spatial arrangement of substituents around the carbon-carbon double bond can significantly influence how the molecule interacts with olfactory receptors, leading to different odor perceptions.

Biosynthesis and Natural Occurrence in Flavor and Fragrance Profiles

The presence of this compound and related compounds in nature is of significant interest for understanding the chemical ecology of plants and for the potential "natural" labeling of flavor and fragrance ingredients.

While this compound itself has not been widely reported as a major volatile in common fruits and plants, its parent acid, (2E)-3-methylpent-2-enoic acid, has been identified in the plant species Senecio squalidus, Senecio nebrodensis, and Senecio lividus. nih.gov The presence of the acid suggests that its esters, including the butyl ester, could also be present in these or other plants, potentially as minor components of their volatile profiles. Branched-chain fatty acids and their esters are known to contribute to the complex aromas of various fruits and other natural products.

The biosynthesis of unsaturated esters in plants generally involves several enzymatic steps. The formation of the carbon backbone of branched-chain fatty acids, such as 3-methylpentanoic acid, can occur through pathways involving the metabolism of branched-chain amino acids. Subsequent desaturation reactions, catalyzed by desaturase enzymes, introduce double bonds into the fatty acid chain.

The final step in the formation of an ester like this compound is the esterification of the carboxylic acid (3-methylpent-2-enoic acid) with an alcohol (butanol). This reaction is typically catalyzed by alcohol acyltransferases (AATs) in plants. These enzymes play a crucial role in the biosynthesis of a wide variety of volatile esters that contribute to the characteristic aroma of many fruits. Alternatively, lipase enzymes can also catalyze esterification reactions and are widely used in biotechnological processes for the synthesis of "natural" flavor esters. Lipase-catalyzed synthesis offers a green and sustainable alternative to chemical synthesis. nih.govnih.gov

Application as Research Standards in Chemoreception Studies

While there is no specific evidence found for the use of this compound as a research standard in chemoreception studies, volatile esters with well-defined sensory characteristics are valuable tools in this field. They can be used as standardized stimuli to investigate the response of olfactory receptors, to study the mechanisms of odor perception, and to train sensory panels for descriptive analysis of flavors and fragrances. Given the likely fruity aroma of this compound, it could potentially be used in studies aimed at understanding the perception of fruity notes and the coding of complex odor mixtures in the olfactory system.

Methods for Enhancing or Modifying Flavor and Fragrance Compositions

In the field of olfactory science, this compound is a subject of research aimed at understanding and manipulating scent profiles. The methods for enhancing or modifying fragrance compositions involving this and similar compounds can be broadly categorized into direct chemical modification of the molecule and strategic blending with other aromatic substances to achieve synergistic effects.

The principle of chemical modification posits that minor alterations to a molecule's structure can lead to significant changes in its perceived odor. This is a foundational concept in the creation of novel fragrance materials, allowing chemists to fine-tune olfactory characteristics such as the scent profile, intensity, and longevity. Research into unsaturated aliphatic esters, the chemical class to which this compound belongs, demonstrates that variations in the alkyl chain, the position of double bonds, and the ester group can produce a wide spectrum of scents. google.com

While specific research on the direct modification of this compound is not extensively detailed in publicly available literature, the behavior of structurally similar esters provides significant insight. By examining related compounds, researchers can predict how modifications might impact the olfactory profile. For instance, altering the ester group from butyl to ethyl or changing the position of the methyl group on the pentenoate backbone would be expected to yield new molecules with distinct aromatic qualities.

A study on related unsaturated esters, such as ethyl 2,4-dimethyl-2-pentenoate and ethyl 2,4-dimethyl-3-pentenoate, revealed distinct olfactory properties for each. google.com This highlights the sensitivity of the olfactory system to subtle molecular changes. Such research is crucial for developing new fragrance ingredients with precisely tailored scents, moving from a general fruity note to more complex and specific profiles like chamomile, anise, or fennel. google.com The continuous search for new fragrance materials is driven by the need to replace costly natural ingredients or to create entirely new scent experiences. alphaaromatics.com

Table 1: Olfactory Profiles of Structurally Related Unsaturated Esters

| Compound Name | Molecular Structure | Reported Olfactory Characteristics |

| Ethyl 2,4-dimethyl-2-pentenoate | C9H16O2 | Possesses a distinct floral-chamomile note with a slight taget-type character. google.com |

| Ethyl 2,4-dimethyl-3-pentenoate | C9H16O2 | Exhibits a fruity character with notes of chamomile, anise, and fennel, accompanied by a honey sub-note and a refreshing apple-like top note. google.com |

| This compound | C10H18O2 | Generally characterized by a fruity and sweet aroma, often with nuances of apple and plum. |

This interactive table allows for the comparison of chemical structures and their resulting scents, illustrating the impact of molecular modification.

This compound, with its characteristic fruity profile, is primarily utilized as a top or middle note in fragrance compositions. Due to the high volatility common to many esters, it contributes to the initial impression of a perfume. scentjourner.com The challenge for perfumers is to balance this volatility to ensure a smooth and appealing evolution of the scent over time. scentjourner.com This is often achieved by incorporating less volatile materials, known as fixatives (such as resins and musks), which slow the evaporation rate of more volatile components and prolong the fragrance's longevity. scentjourner.com

The synergistic effect in fragrance blending occurs when the interaction between two or more compounds produces a new, unexpected olfactory profile that is more than the sum of its parts. alphaaromatics.com this compound can be blended with various other fragrance families to achieve specific effects:

With Floral Notes: When combined with floral compounds like linalool or geraniol, it can introduce a ripe, fruity nuance, making the floral scent more vibrant and natural.

With Green Notes: Blending with green-smelling compounds, such as hexenyl acetate, can create the impression of fresh-cut fruit on a stem, adding a crisp and naturalistic dimension.

With Woody and Amber Notes: In combination with base notes like cedarwood or ambroxan, it can provide a bright, juicy lift to the opening of the fragrance, creating an appealing contrast with the richer, heavier base.

The precise proportions of each ingredient are critical, as even small changes can dramatically alter the final character of the fragrance. alphaaromatics.com Perfumers often employ their expertise to combine natural extracts with synthetic molecules like this compound to achieve novel and consistent scent profiles. alphaaromatics.com

Table 2: Potential Blending Interactions of this compound

| Fragrance Family | Example Blending Component | Resulting Synergistic Effect |

| Floral | Linalool, Geraniol | Adds a juicy, ripe fruit quality to the floral bouquet. |

| Green | (Z)-3-Hexenyl acetate | Creates a fresh, "on-the-vine" fruit aroma. |

| Woody | Cedarwood, Sandalwood | Provides a bright, fruity top note to contrast the warm, dry base. |

| Sweet/Gourmand | Vanillin, Ethyl maltol | Enhances the sweetness and creates a candy-like or baked fruit accord. |

This interactive table demonstrates the potential outcomes of blending this compound with components from different fragrance families.

Emerging Research Directions and Future Perspectives for Butyl 3 Methylpent 2 Enoate Investigations

Sustainable Synthesis Routes and Green Chemistry Approaches

The chemical industry's increasing focus on sustainability is driving research into environmentally benign methods for synthesizing compounds like Butyl 3-methylpent-2-enoate. Green chemistry principles—such as maximizing atom economy, utilizing renewable feedstocks, employing safer solvents, and using catalytic rather than stoichiometric reagents—are central to these efforts.

Future research is expected to move away from traditional methods that may involve harsh conditions or produce significant waste. One promising alternative is the use of heterogeneous catalysts, such as zeolites, for condensation reactions. scielo.br These solid catalysts can be easily separated from the reaction mixture and reused, simplifying purification and reducing waste. For instance, a potential green route to an α,β-unsaturated ester precursor could involve the Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound, a reaction that can be catalyzed by basic zeolites. scielo.brsemanticscholar.org This approach avoids the production of stoichiometric byproducts like triphenylphosphine oxide, which is a major drawback of the Wittig reaction. scielo.br

Moreover, the development of solvent-free or "in-bulk" reaction conditions represents another significant green approach. rsc.org Performing synthesis without solvents minimizes waste, reduces potential environmental contamination, and can lead to higher reaction rates and yields. rsc.org

Below is a comparative table of potential synthetic strategies guided by green chemistry principles.

| Synthetic Strategy | Green Chemistry Principle | Potential Advantages |

| Zeolite-Catalyzed Condensation | Use of recyclable heterogeneous catalysts; Waste reduction. | Easy catalyst separation and reuse; Avoids stoichiometric byproducts. scielo.br |

| Agro-Waste Extract Catalysis | Use of renewable resources; Biodegradable catalysts. | Low cost; Reduced environmental impact. semanticscholar.org |

| Solvent-Free Synthesis | Pollution prevention; Increased energy efficiency. | Eliminates solvent waste; Simplifies product isolation; Potentially higher yields. rsc.org |

| Enzymatic Esterification | Use of biocatalysts; High selectivity. | Mild reaction conditions; High chemo- and regioselectivity; Biodegradable. |

Flow Chemistry and Continuous Processing for Production of Enol Esters

Flow chemistry, or continuous processing, is emerging as a powerful technology for chemical synthesis, offering significant advantages over traditional batch methods. mdpi.comd-nb.info This approach involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and mixing. researchgate.net For the production of enol esters like this compound, flow chemistry presents several key benefits.

The high surface-area-to-volume ratio in microreactors enables superior heat transfer, allowing for the safe execution of highly exothermic reactions that would be difficult to control in large batch reactors. d-nb.info Furthermore, continuous processing allows for the integration of multiple synthetic steps into a single, automated sequence, a concept known as "telescoping." mdpi.com This eliminates the need to isolate and purify intermediates at each stage, saving time, reducing solvent use, and minimizing manual handling. researchgate.netnih.gov

The generation of reactive intermediates, such as lithium enolates for α-functionalization of esters, can be performed with greater control and safety in a flow system. researchgate.net The short residence times and precise temperature control minimize the degradation of these sensitive species. nih.gov

| Feature of Flow Chemistry | Advantage for Enol Ester Production | Reference |

| Enhanced Heat Transfer | Improved safety and control for exothermic reactions (e.g., esterification, alkylation). | d-nb.info |

| Precise Control of Parameters | Higher yields and selectivity by minimizing side reactions. | researchgate.net |

| Process Automation & Integration | "Telescoped" multi-step syntheses without intermediate isolation, improving efficiency. | mdpi.com |

| Safe Handling of Reagents | Controlled use of hazardous reagents and unstable intermediates in small, contained volumes. | researchgate.netnih.gov |

Advanced Catalysis for Selective Transformations

Future investigations will likely focus on the use of advanced catalytic systems to achieve highly selective transformations of this compound, modifying its structure to create new functional molecules. The compound features multiple reactive sites: the carbon-carbon double bond, the ester carbonyl group, and the adjacent α- and γ-carbon positions.

A key area of research is selective hydrogenation. While complete reduction of both the double bond and the ester is possible, the development of catalysts that can selectively hydrogenate one group while leaving the other intact is of significant interest. For example, specific ruthenium catalysts have shown the ability to reduce the ester functionality in α,β-unsaturated esters to an alcohol while preserving the C=C double bond under mild conditions. researchgate.net

Another avenue involves the catalytic functionalization of the carbon skeleton. Metal-free catalysis, using reagents like tris(pentafluorophenyl)borane, has been developed for the regio- and chemoselective α-silylation of α,β-unsaturated esters. kaist.ac.kr Copper-catalyzed cascade reactions can be employed to introduce new substituents via conjugate addition followed by an intramolecular reaction. beilstein-journals.org Furthermore, the development of enantioselective catalysis could allow for the creation of chiral centers, transforming the prochiral this compound into valuable, optically active compounds. nih.govwiley-vch.de

| Catalytic System | Transformation of α,β-Unsaturated Ester | Selectivity |

| Ruthenium Complexes | Hydrogenation | Selective reduction of the ester group to an alcohol, preserving the C=C bond. researchgate.net |

| Tris(pentafluorophenyl)borane | α-Silylation | Regioselective introduction of a silyl group at the α-position. kaist.ac.kr |

| Copper Hydride (in situ) | Reductive Aldolization/Lactonization | Conjugate reduction followed by reaction with a keto ester. beilstein-journals.org |

| Chiral Palladium Complexes | Asymmetric Allylic Alkylation | Enantioselective functionalization of enolates to create quaternary stereocenters. wiley-vch.de |

| Chiral Gold Complexes | Enantioselective Protonation | Asymmetric conversion of enol carbonates to chiral ketones. nih.gov |

Integrated Computational and Experimental Studies for Deeper Mechanistic Understanding

A deeper understanding of the reaction mechanisms governing the synthesis and transformation of this compound is crucial for developing more efficient and selective chemical processes. The integration of computational chemistry with experimental studies provides a powerful approach to achieve this.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate the energies of intermediates and transition states, and elucidate the factors that control selectivity. nih.govresearchgate.netnih.gov For example, computational studies can help explain why a particular catalyst favors one stereoisomer over another or why a reaction proceeds through a specific pathway. nih.gov By modeling the interaction between a substrate like this compound and a catalyst, researchers can predict how changes to the catalyst's structure might improve its performance.

These computational predictions can then be tested and validated through carefully designed experiments. Techniques such as kinetic studies, isotopic labeling, and the isolation and characterization of reaction intermediates provide real-world data that can confirm or refine the proposed computational model. This synergistic loop—where computation guides experimentation and experiments validate computation—accelerates the discovery and optimization of new reactions and catalysts. researchgate.net

Exploration of Novel Reactivity Patterns for Functionalization

Beyond established transformations, future research will explore novel reactivity patterns to functionalize this compound and related α,β-unsaturated esters in innovative ways. This involves treating the molecule not just as a standard ester or alkene, but as a versatile scaffold for complex chemical transformations.

One area of interest is the use of hypervalent iodine reagents, which are powerful tools for chemoselective transformations under metal-free or transition-metal-catalyzed conditions. frontiersin.org These reagents can facilitate unique cyclization or functional group transfer reactions. Another approach involves leveraging photochromic directing groups. These are molecular switches that can change their shape in response to light, allowing for spatially controlled C-H functionalization at different positions on the molecule in a stepwise manner. acs.org

The enolate intermediate of this compound is also a target for novel reactivity. While reactions with standard electrophiles are common, exploring reactions with more challenging partners could lead to new synthetic pathways. ucl.ac.uk Furthermore, cycloaddition reactions, such as the intramolecular [2+2] photocycloaddition demonstrated with vinylogous esters, could be explored to construct complex polycyclic structures from this compound-derived substrates. mdpi.com

Potential in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the design of complex, ordered systems held together by non-covalent interactions, such as hydrogen bonds and van der Waals forces. nih.govlongdom.org While this compound is a relatively simple molecule, it possesses features that could make it a useful component in the construction of larger, self-assembling systems.

Another potential application lies in the field of dynamic combinatorial chemistry, where reversible reactions are used to generate libraries of compounds that can adapt in response to a stimulus. nih.gov The ester or alkene functionality of this compound could potentially participate in such reversible processes. By acting as a building block or a modulator of non-covalent interactions, the compound could play a role in the formation of functional supramolecular materials. nih.govresearchgate.net

Q & A

Q. What are the optimal laboratory conditions for synthesizing Butyl 3-methylpent-2-enoate with high yield and purity?

Methodological Answer: